2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol
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Overview
Description
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the reaction of an aromatic amine with an aldehyde or ketone to form a Schiff base. This intermediate then undergoes cyclization with a phenol derivative to form the benzoxazine ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the benzoxazine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoxazines.
Scientific Research Applications
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, bind to receptors, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Similar in structure but with a different ring system.
Coumarins: Contain a benzopyranone structure, differing in the oxygen heterocycle.
Indoles: Share the aromatic ring system but differ in the nitrogen-containing heterocycle.
Uniqueness
2-Oxo-2-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)ethanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
926226-32-6 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-hydroxy-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C16H15NO3/c18-10-16(19)17-13-8-4-5-9-15(13)20-11-14(17)12-6-2-1-3-7-12/h1-9,14,18H,10-11H2 |
InChI Key |
GLCPOBDWRLNEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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